![molecular formula C16H12ClN3OS B5883526 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, commonly known as CTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTZ is a thiazolylurea derivative that possesses a wide range of biological and pharmacological activities.
Mechanism of Action
The exact mechanism of action of CTZ is not fully understood. However, it is believed that CTZ exerts its biological and pharmacological activities by inhibiting the activity of various enzymes and receptors. CTZ has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation. CTZ has also been shown to inhibit the activity of cyclooxygenase, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
CTZ has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation and pain. CTZ has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTZ is its wide range of biological and pharmacological activities. CTZ can be used as a tool compound to study various biological processes and pathways. However, one of the limitations of CTZ is its potential toxicity. CTZ has been shown to induce liver and kidney damage in animals at high doses.
Future Directions
There are several future directions for CTZ research. One of the potential applications of CTZ is in the treatment of cancer. CTZ has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as an anticancer agent. Another potential application of CTZ is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CTZ has been shown to possess neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Finally, CTZ can be used as a tool compound to study various biological processes and pathways, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of CTZ involves the reaction of 2-chlorobenzoyl isothiocyanate with aniline followed by the reaction of the resulting intermediate with phenyl isocyanate. The reaction proceeds under mild conditions, and the yield of the final product is high. CTZ is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
CTZ has been extensively studied for its potential applications in various fields. It has been shown to possess antifungal, antibacterial, antitumor, anti-inflammatory, and antiviral activities. CTZ has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)14-10-22-16(19-14)20-15(21)18-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILKWHGJDWCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.